- Preparation of 7-azaindole derivatives as TGFβ receptor kinase inhibitors, Germany, , ,
Cas no 959558-28-2 (4-Bromo-2,7-naphthyridin-1-amine)

4-Bromo-2,7-naphthyridin-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,7-naphthyridin-1-amine
- 2,7-Naphthyridin-1-amine,4-bromo-
- 2,7-Naphthyridin-1-aMine, 4-broMo-
- 4-Bromo-[2,7]naphthyridin-1-ylamine
- BCP08884
- 4-Bromo-[2,7naphthyridin-1-ylamine
- FCH1387904
- AX8227740
- ST2418150
- 4-Bromo-2,7-naphthyridin-1-amine (ACI)
- SY114229
- DTXSID20635833
- DB-080376
- 959558-28-2
- CS-W006269
- DS-2532
- MFCD14707654
- F13680
- AKOS016005762
- SB40320
- SCHEMBL12440236
-
- MDL: MFCD14707654
- インチ: 1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)
- InChIKey: GIFGLLRPNLFCGT-UHFFFAOYSA-N
- SMILES: BrC1C2C(=CN=CC=2)C(N)=NC=1
計算された属性
- 精确分子量: 222.97451g/mol
- 同位素质量: 222.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 51.8
じっけんとくせい
- 密度みつど: 1.744±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 377.9°C at 760 mmHg
- フラッシュポイント: 182.358°C
- Refractive Index: 1.747
- Solubility: 微溶性(3.6 g/l)(25ºC)、
4-Bromo-2,7-naphthyridin-1-amine Security Information
- Signal Word:Warning
- 危害声明: H317-H319
- Warning Statement: P280-P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
4-Bromo-2,7-naphthyridin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI496-50mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 97% | 50mg |
377.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B46030-100mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 97% | 100mg |
¥413.0 | 2022-10-09 | |
eNovation Chemicals LLC | Y1009453-1g |
4-Bromo-[2,7]naphthyridin-1-ylamine |
959558-28-2 | 95% | 1g |
$890 | 2024-07-28 | |
TRC | B849385-100mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
Alichem | A219007900-250mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 97% | 250mg |
$150.42 | 2023-08-31 | |
Alichem | A219007900-1g |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 97% | 1g |
$351.90 | 2023-08-31 | |
TRC | B849385-10mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842654-25mg |
4-Bromo-2,7-naphthyridin-1-amine |
959558-28-2 | 97% | 25mg |
¥316.80 | 2022-09-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0331-1g |
4-Bromo-[2,7]naphthyridin-1-ylamine |
959558-28-2 | 97% | 1g |
6767.38CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0331-250mg |
4-Bromo-[2,7]naphthyridin-1-ylamine |
959558-28-2 | 97% | 250mg |
¥2404.58 | 2025-01-22 |
4-Bromo-2,7-naphthyridin-1-amine 合成方法
Synthetic Circuit 1
1.2 Reagents: Ammonia Solvents: Water ; 14 h, pH 7 - 8
Synthetic Circuit 2
1.2 Reagents: Ammonia Solvents: Water ; neutralized
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their AnaloguesJournal of Combinatorial Chemistry, 2007, 9(6), 916-919,
Synthetic Circuit 3
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8; 14 h, rt
- Preparation of 7-azaindol-2,7-naphthyridine derivatives for the treatment of tumors, World Intellectual Property Organization, , ,
4-Bromo-2,7-naphthyridin-1-amine Raw materials
4-Bromo-2,7-naphthyridin-1-amine Preparation Products
4-Bromo-2,7-naphthyridin-1-amine 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-Bromo-2,7-naphthyridin-1-amineに関する追加情報
Introduction to 4-Bromo-2,7-naphthyridin-1-amine (CAS No. 959558-28-2)
4-Bromo-2,7-naphthyridin-1-amine (CAS No. 959558-28-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a wide range of biological activities. The presence of the bromine substituent at the 4-position and the amino group at the 1-position makes 4-Bromo-2,7-naphthyridin-1-amine a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The chemical structure of 4-Bromo-2,7-naphthyridin-1-amine consists of a naphthyridine core, which is a bicyclic system formed by the fusion of a pyridine and a pyrimidine ring. The bromine atom at the 4-position provides an excellent handle for further functionalization through various chemical reactions, such as cross-coupling reactions, which are crucial in modern synthetic chemistry. The amino group at the 1-position can participate in hydrogen bonding and other interactions, making it an important site for biological activity.
Recent studies have highlighted the potential of 4-Bromo-2,7-naphthyridin-1-amine as a lead compound in drug discovery. For instance, researchers have explored its use as an intermediate in the synthesis of potent inhibitors of various enzymes and receptors. One notable application is in the development of inhibitors for kinases, which are key targets in cancer therapy. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, drugs derived from 4-Bromo-2,7-naphthyridin-1-amine can potentially disrupt these pathways and inhibit tumor growth.
In addition to its role in kinase inhibition, 4-Bromo-2,7-naphthyridin-1-amine has also shown promise in other therapeutic areas. For example, it has been investigated as a scaffold for developing antiviral agents. The naphthyridine core can be modified to enhance antiviral activity against various viruses, including HIV and hepatitis C virus (HCV). The bromine substituent can be replaced or modified to optimize the antiviral properties of the resulting compounds.
The synthetic accessibility of 4-Bromo-2,7-naphthyridin-1-amine is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, making it readily available for further modification and optimization. One common approach involves the reaction of 2-chloroacrylonitrile with 3-aminoaniline to form 2-chloroacrylonitrile anilide, followed by cyclization to produce 2-chloroacrylonitrile anilide naphthyridine. Subsequent bromination at the 4-position yields 4-Bromo-2,7-naphthyridin-1-amine.
The physicochemical properties of 4-Bromo-2,7-naphthyridin-1-amine, such as its solubility and stability, are also important considerations in drug development. These properties can significantly influence the bioavailability and pharmacokinetics of drugs derived from this compound. Researchers have optimized these properties through various strategies, such as prodrug design and salt formation, to enhance the therapeutic potential of 4-Bromo-2,7-naphthyridin-1-amine-based compounds.
Clinical trials involving drugs derived from 4-Bromo-2,7-naphthyridin-1-amine have shown promising results. For example, a Phase I clinical trial evaluating a kinase inhibitor derived from this compound demonstrated good safety and tolerability profiles in patients with advanced solid tumors. The drug showed evidence of antitumor activity and was well-tolerated at various dose levels. These findings have paved the way for further clinical development and potential approval as a new anticancer agent.
In conclusion, 4-Bromo-2,7-naphthyridin-1-amine (CAS No. 959558-28-2) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and synthetic accessibility make it an attractive starting point for developing novel drugs with diverse therapeutic applications. Ongoing research continues to uncover new opportunities for this compound in drug discovery and development.
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